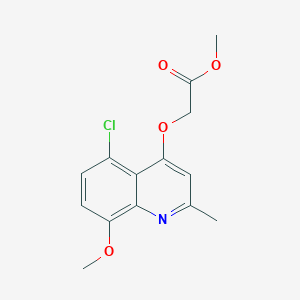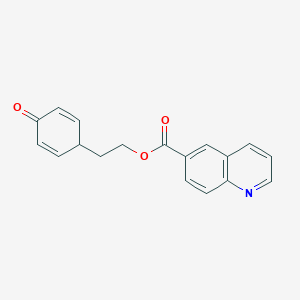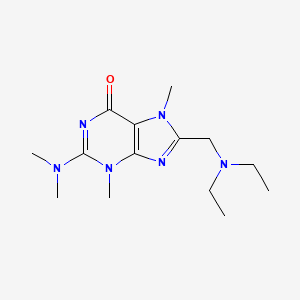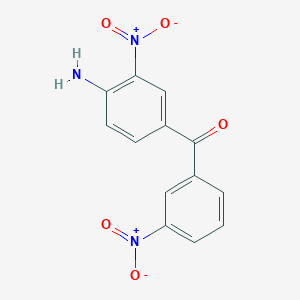
Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-クロロ-8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸メチルは、キノリン誘導体のクラスに属する合成有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。この化合物は、エステル官能基とともに、クロロ、メトキシ、およびメチル基で置換されたキノリンコアを特徴としています。
準備方法
合成経路と反応条件
2-((5-クロロ-8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸メチルの合成は、通常、以下の手順を伴います。
キノリンコアの形成: キノリンコアは、Skraup合成、Friedländer合成、またはPfitzinger反応などのさまざまな方法で合成できます。これらの方法は、酸性または塩基性条件下でのアニリン誘導体とカルボニル化合物の環化を伴います。
置換反応: クロロ、メトキシ、およびメチル基の導入は、求電子置換反応によって達成できます。たとえば、塩素化は塩化チオニルまたは五塩化リンを使用して実行でき、メトキシ化はメタノールと適切な触媒を使用して実行できます。
エステル化: 最終段階は、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下でのキノリン誘導体とクロロ酢酸メチルのエステル化を伴います。
工業生産方法
この化合物の工業生産には、大規模合成のための上記の合成経路の最適化が含まれる場合があります。これには、高い収量と純度を確保するために、連続フローリアクター、自動合成プラットフォーム、および効率的な精製技術を使用することが含まれます。
化学反応の分析
反応の種類
2-((5-クロロ-8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸メチルは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化して、キノリンN-オキシドを形成できます。
還元: 還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、ジヒドロキノリン誘導体を形成できます。
置換: 求核置換反応は、アミンまたはチオールなどの求核剤を使用して、クロロまたはメトキシ位置で起こり得ます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのアミンまたはチオール。
生成される主な生成物
酸化: キノリンN-オキシド。
還元: ジヒドロキノリン誘導体。
置換: アミノまたはチオキノリン誘導体。
科学研究への応用
2-((5-クロロ-8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸メチルは、科学研究でいくつかの応用があります。
医薬品化学: それは、抗マラリア薬、抗菌薬、および抗癌剤を含む、潜在的な治療薬の合成のためのビルディングブロックとして使用されます。
生物学的研究: この化合物は、キノリン誘導体の生物活性とその生物学的標的との相互作用を理解するための研究で使用されています。
ケミカルバイオロジー: それは、酵素メカニズムを研究し、酵素阻害剤を開発するためのプローブとして役立ちます。
材料科学: この化合物は、有機電子材料および染料の開発における潜在的な使用のために調査されています。
科学的研究の応用
Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and to develop enzyme inhibitors.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
作用機序
2-((5-クロロ-8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。キノリンコアはDNAにインターカレーションして、DNA複製と転写を阻害する可能性があります。さらに、この化合物は、代謝経路に関与する酵素を阻害し、細胞プロセスを阻害する可能性があります。
類似の化合物との比較
類似の化合物
- 5,7-ジクロロ-8-ヒドロキシ-2-メチルキノリン
- 2-クロロ-1-(6-メトキシ-1,2,3,4-テトラヒドロキノリン-1-イル)エタン-1-オン
- キノリル-ピラゾール
独自性
2-((5-クロロ-8-メトキシ-2-メチルキノリン-4-イル)オキシ)酢酸メチルは、特定の置換パターンにより、独特の化学的および生物学的特性を付与するため、ユニークです。エステル官能基の存在により、その溶解性と反応性が向上し、有機合成における汎用性の高い中間体になります。
類似化合物との比較
Similar Compounds
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Quinolinyl-pyrazoles
Uniqueness
Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester functional group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C14H14ClNO4 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC名 |
methyl 2-(5-chloro-8-methoxy-2-methylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C14H14ClNO4/c1-8-6-11(20-7-12(17)19-3)13-9(15)4-5-10(18-2)14(13)16-8/h4-6H,7H2,1-3H3 |
InChIキー |
CEDUYHNUOBDBLL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)




![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)


![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)
